3-Isocyanato-1,5-dimethyl-1H-pyrazole
Overview
Description
3-Isocyanato-1,5-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a pyrazole ring, which is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Scientific Research Applications
3-Isocyanato-1,5-dimethyl-1H-pyrazole is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is employed in the development of new drugs, particularly those targeting inflammatory and autoimmune diseases.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity with various functional groups.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isocyanato-1,5-dimethyl-1H-pyrazole can be synthesized through several synthetic routes. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with phosgene (COCl2) in the presence of a suitable base, such as triethylamine, to form the isocyanate derivative. The reaction is typically carried out in an inert solvent, such as dichloromethane, under controlled temperature conditions to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanato-1,5-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as carboxylic acids and amides.
Reduction: Amines, including primary, secondary, and tertiary amines.
Substitution: Ureas, carbamates, and thiocarbamates.
Mechanism of Action
The mechanism by which 3-isocyanato-1,5-dimethyl-1H-pyrazole exerts its effects involves the interaction of the isocyanate group with molecular targets such as enzymes, receptors, and nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological processes. The specific pathways involved depend on the biological context and the nature of the target molecule.
Comparison with Similar Compounds
Phenyl isocyanate
Methyl isocyanate
Ethyl isocyanate
Propyl isocyanate
Properties
IUPAC Name |
3-isocyanato-1,5-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-3-6(7-4-10)8-9(5)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTWKMQWTRDQJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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